1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride chemical properties
1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, a substituted arylpiperazine of significant interest in medicinal chemistry and drug development. While direct literature on this specific hydrochloride salt is limited, this document synthesizes information from closely related analogs, established synthetic methodologies, and foundational principles of medicinal chemistry to present a detailed profile. We will explore its deduced physicochemical properties, propose a robust synthetic pathway with a detailed experimental protocol, and discuss its potential pharmacological significance, particularly in the context of central nervous system (CNS) targets. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
Introduction and Rationale
The arylpiperazine moiety is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs, particularly those targeting CNS disorders.[1][2] These compounds are known to exhibit high affinity for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][3] The specific compound of interest, 1-(2-Fluoro-6-methoxyphenyl)piperazine, combines this potent pharmacophore with two key aromatic substitutions: a methoxy group and a fluorine atom, both in ortho positions to the piperazine linkage.
The strategic placement of a fluorine atom is a cornerstone of modern drug design.[4][5] Its introduction can profoundly influence a molecule's properties by:
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Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the nearby piperazine nitrogens, affecting ionization state at physiological pH and receptor interaction.
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Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the compound's half-life.[6]
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Improving Binding Affinity and Selectivity: Fluorine can engage in favorable electrostatic interactions within a receptor's binding pocket and alter the conformation of the phenyl ring, potentially enhancing affinity and selectivity for the intended target.[6]
This guide will therefore treat 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride not just as a singular chemical entity, but as a case study in rational drug design, building upon the well-documented properties of its parent compound, 1-(2-methoxyphenyl)piperazine.[7][8]
Chemical Identity and Physicochemical Properties
The hydrochloride salt form enhances the stability and handling of the parent amine, making it suitable for laboratory use and formulation studies.[9] The properties listed below are a combination of data from close analogs and reasoned predictions based on chemical principles.
Table 1: Physicochemical Properties of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride and its Non-Fluorinated Analog
| Property | 1-(2-Methoxyphenyl)piperazine HCl (Analog)[7][8] | 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₁H₁₆N₂O · HCl | C₁₁H₁₅FN₂O · HCl | Addition of one fluorine atom and removal of one hydrogen atom. |
| Molecular Weight | 228.72 g/mol | 246.71 g/mol | Calculated based on the atomic masses. |
| Appearance | Off-white to white crystalline solid | Off-white to white crystalline solid | Expected to be physically similar to the non-fluorinated analog. |
| Melting Point | 217-219 °C | >220 °C (decomposes) | The introduction of fluorine often increases crystal lattice energy due to strong intermolecular interactions (e.g., dipole-dipole), which typically raises the melting point. |
| Solubility | Soluble in Methanol, DMSO; Very slightly soluble in water.[7] | Soluble in Methanol, DMSO; Sparingly soluble in water. | Fluorine substitution generally increases lipophilicity of arenes, which might slightly decrease aqueous solubility.[4] However, as a hydrochloride salt, some water solubility is expected. It should remain soluble in polar organic solvents. |
| pKa (of Piperazine N4) | ~8.0 - 8.5 (Estimated) | ~7.5 - 8.0 (Estimated) | The strong electron-withdrawing effect of the ortho-fluoro substituent is expected to decrease the basicity of the piperazine nitrogens, resulting in a lower pKa value compared to the non-fluorinated analog. This has significant implications for the proportion of ionized compound at physiological pH. |
Structural Representation
The core structure consists of a piperazine ring N-substituted with a 2-fluoro-6-methoxyphenyl group. In the hydrochloride salt, one of the piperazine nitrogens is protonated.
Caption: Chemical structure and key identifiers.
Synthesis and Purification Workflow
The synthesis of N-arylpiperazines is a well-established field in organic chemistry.[9][10] A highly reliable and scalable method involves the condensation cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1][9] This approach avoids the use of expensive palladium catalysts that are often required for Buchwald-Hartwig amination routes.[9]
The causality for this choice rests on atom economy, reagent availability, and operational simplicity. The starting materials, 2-fluoro-6-methoxyaniline and bis(2-chloroethyl)amine hydrochloride, are commercially accessible or readily synthesized. The one-pot nature of the condensation and cyclization reduces operational complexity and potential for material loss between steps.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for analogous compounds.[9][10] Researchers should perform their own risk assessment and optimization.
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Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-fluoro-6-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq, as base), and n-butanol (5 mL per gram of aniline).
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Condensation/Cyclization: Purge the flask with nitrogen and heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring. Maintain reflux for 20-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
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Work-up and Isolation of Free Base: Cool the reaction mixture to room temperature. Filter the mixture to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of n-butanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude oil or solid.
-
Purification: Dissolve the crude residue in a minimal amount of methanol or dichloromethane. Add this solution dropwise to a larger volume of rapidly stirring diethyl ether. The free base, if it precipitates, can be collected by filtration. Alternatively, purification can be achieved via column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
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Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or isopropanol (IPA). To this stirred solution, add a 2M solution of HCl in diethyl ether or IPA dropwise until the solution becomes acidic (test with pH paper) and a precipitate is fully formed.
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Final Product Isolation: Stir the resulting slurry for 1-2 hours at room temperature. Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities. Dry the final product, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, under vacuum at 40-50 °C to a constant weight.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.
Predicted Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons (δ 6.8-7.4 ppm): Expect a complex multiplet pattern for the three aromatic protons, showing coupling to each other and to the ¹⁹F nucleus. The proton between the F and OCH₃ groups will likely be a triplet of doublets.
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Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to 3H.
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Piperazine Protons (δ 3.2-3.6 ppm): Two broad multiplets, each integrating to 4H, corresponding to the two sets of chemically non-equivalent methylene groups on the piperazine ring. In the HCl salt, a broad signal for the N-H proton may also be visible, often downfield (>9 ppm).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
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Aromatic Carbons (δ 110-160 ppm): Expect 6 distinct signals. The carbons directly bonded to fluorine and oxygen will be the most downfield. The C-F bond will cause characteristic splitting (large ¹JCF, smaller ²JCF and ³JCF).
-
Methoxy Carbon (δ ~56 ppm): A single peak.
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Piperazine Carbons (δ ~45-55 ppm): Two signals corresponding to the piperazine methylene carbons.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
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A single resonance is expected in the typical range for an aryl fluoride (δ -115 to -130 ppm), likely appearing as a multiplet due to coupling with ortho and meta protons.[11]
-
-
Mass Spectrometry (ESI+):
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Parent Ion [M+H]⁺: The primary peak observed will be for the free base at m/z = 211.12 (C₁₁H₁₆FN₂O⁺).
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Key Fragments: Fragmentation would likely involve the piperazine ring, yielding characteristic fragments.
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Pharmacological Context and Drug Discovery Potential
The pharmacological profile of 1-(2-Fluoro-6-methoxyphenyl)piperazine is predicted to be dominated by its interaction with serotonergic receptors, a hallmark of the arylpiperazine class.[1][2] The ortho-methoxy group is a common feature in ligands with high affinity for the 5-HT₁ₐ receptor. The addition of the ortho-fluoro group is a strategic modification intended to fine-tune this activity.
Caption: Predicted structure-activity relationships.
Rationale for Development:
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Primary Target Hypothesis: Based on its structural similarity to known antipsychotic and anxiolytic agents, the primary targets are likely to be 5-HT₁ₐ, 5-HT₂ₐ, and possibly adrenergic α₁ receptors.[12]
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Role of Fluorine: The ortho-fluoro substituent is hypothesized to block CYP450-mediated aromatic hydroxylation at that position, a common metabolic pathway for arylpiperazines. This should increase metabolic stability and oral bioavailability.[6]
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Screening Protocol: A logical first step in characterizing this compound would be to perform a receptor binding screen against a panel of CNS targets. This would be followed by functional assays (e.g., cAMP assays for 5-HT₁ₐ agonism/antagonism) to determine its mode of action. Subsequent in vivo studies in animal models of psychosis or anxiety would be necessary to establish its therapeutic potential.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for this compound. The following recommendations are based on the SDS for the closely related 1-(2-Methoxyphenyl)piperazine hydrochloride.[8]
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Hazard Classification: Expected to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. For solids, avoid dust formation and use a dust mask if necessary.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic; storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.
-
Spills: In case of a spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust.
Conclusion
1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride represents a promising, rationally designed molecule for CNS drug discovery. While direct experimental data is scarce, a comprehensive profile can be confidently predicted based on the extensive knowledge of its structural components—the arylpiperazine pharmacophore and the strategic inclusion of fluorine. Its synthesis is achievable through established, scalable chemical methods. The analytical, pharmacological, and safety data extrapolated in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound as a potential therapeutic agent.
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